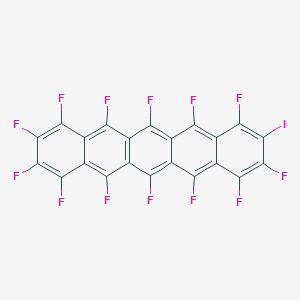
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene is a fluorinated derivative of pentacene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes multiple fluorine atoms and an iodine atom, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene typically involves the fluorination of pentacene followed by iodination. The fluorination process can be achieved using reagents such as elemental fluorine or fluorinating agents like xenon difluoride under controlled conditions. The iodination step involves the use of iodine or iodine monochloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced fluorinated pentacene derivatives.
Substitution: Formation of various substituted fluorinated pentacene compounds.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated aromatic compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and electronic devices.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene involves its interaction with various molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom can participate in halogen bonding and other interactions. These properties make the compound effective in various applications, including as a catalyst or in molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
Pentacene: The parent compound, lacking fluorine and iodine substitutions.
Fluorinated Pentacenes: Compounds with varying degrees of fluorination but without iodine.
Iodinated Pentacenes: Compounds with iodine substitution but without fluorination.
Uniqueness
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene is unique due to its high degree of fluorination combined with iodine substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
919293-78-0 |
|---|---|
Fórmula molecular |
C22F13I |
Peso molecular |
638.1 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,8,9,11,12,13,14-tridecafluoro-10-iodopentacene |
InChI |
InChI=1S/C22F13I/c23-9-1-2(12(26)6-5(11(1)25)15(29)19(33)20(34)16(6)30)10(24)4-3(9)13(27)7-8(14(4)28)18(32)22(36)21(35)17(7)31 |
Clave InChI |
XNQXAFCDXUZHIG-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)I)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















